molecular formula C27H28N2O3 B10795766 2,3-Benzodioxole fentanyl

2,3-Benzodioxole fentanyl

Cat. No.: B10795766
M. Wt: 428.5 g/mol
InChI Key: GASQWTMIYCISED-UHFFFAOYSA-N
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Description

2,3-Benzodioxole fentanyl is an opioid analgesic that is an analog of fentanyl. It has been sold as a designer drug and is known for its high potency and potential for abuse. This compound is structurally similar to fentanyl, with the addition of a 2,3-benzodioxole group, which contributes to its unique properties .

Preparation Methods

The synthesis of 2,3-Benzodioxole fentanyl involves several steps, starting with the preparation of the 2,3-benzodioxole ring. This can be achieved by reacting catechol with sodium hydroxide and a suitable alkylating agent. The resulting intermediate is then coupled with a piperidine derivative to form the final product . Industrial production methods typically involve large-scale synthesis using similar reaction conditions, with careful control of temperature, pressure, and reaction time to ensure high yield and purity .

Chemical Reactions Analysis

2,3-Benzodioxole fentanyl undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.

Mechanism of Action

2,3-Benzodioxole fentanyl exerts its effects by binding to opioid receptors, particularly the mu opioid receptor. This binding activates G-proteins, leading to the inhibition of adenylate cyclase and a decrease in cyclic adenosine monophosphate (cAMP) levels. The reduction in cAMP results in decreased neurotransmitter release and altered pain perception . The compound’s high lipophilicity allows it to cross the blood-brain barrier rapidly, contributing to its potent analgesic effects.

Comparison with Similar Compounds

2,3-Benzodioxole fentanyl is similar to other fentanyl analogs, such as:

  • Benzoylfentanyl
  • Cyclopentylfentanyl
  • Methoxyacetylfentanyl
  • 2-Thiophenefentanyl

Compared to these compounds, this compound is unique due to the presence of the 2,3-benzodioxole group, which enhances its potency and alters its pharmacokinetic properties . This structural modification also affects its binding affinity to opioid receptors, making it a valuable compound for research in opioid pharmacology.

Properties

Molecular Formula

C27H28N2O3

Molecular Weight

428.5 g/mol

IUPAC Name

N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]-1,3-benzodioxole-4-carboxamide

InChI

InChI=1S/C27H28N2O3/c30-27(24-12-7-13-25-26(24)32-20-31-25)29(22-10-5-2-6-11-22)23-15-18-28(19-16-23)17-14-21-8-3-1-4-9-21/h1-13,23H,14-20H2

InChI Key

GASQWTMIYCISED-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N(C2=CC=CC=C2)C(=O)C3=C4C(=CC=C3)OCO4)CCC5=CC=CC=C5

Origin of Product

United States

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